molecular formula C24H24N2O6 B572440 10-O-Methoxymethyl SN-38 CAS No. 1246815-54-2

10-O-Methoxymethyl SN-38

Cat. No.: B572440
CAS No.: 1246815-54-2
M. Wt: 436.464
InChI Key: HZXMVIQBXGZKEB-DEOSSOPVSA-N
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Description

10-O-Methoxymethyl SN-38 is a biochemical used for proteomics research . It has a molecular formula of C24H24N2O6 and a molecular weight of 436.46 .


Synthesis Analysis

The synthesis of SN-38 involves the reaction of SN-38 with 5-hexynoic acid in a solvent mixture of pyridine and dichloromethane . The chemical structures of these SN-38 prodrugs were confirmed by 1H and 13C NMR, and HR-MS measurement .


Molecular Structure Analysis

The molecular structure of this compound involves a two-step molecular docking analysis indicating two potential binding sites for the SN-38 in the MD-2/TLR4 complex, the hydrophobic MD-2 pocket (binding energy of − 8.1 kcal/mol) and the rim of the same molecule (− 6.9 kcal/mol) .


Chemical Reactions Analysis

The chemical reactions of this compound involve the interaction of SN-38 with toll-like receptor 4 (TLR4). Non-cytotoxic concentrations of SN-38 attenuated LPS (a TLR4 agonist)-driven cell activation without affecting peptidoglycan (a TLR2 agonist)-activating response .

Mechanism of Action

The mechanism of action of 10-O-Methoxymethyl SN-38 involves the entrapment of SN-38 in liposomes, resulting in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor .

Safety and Hazards

The safety data sheet for SN-38, which is the active metabolite of 10-O-Methoxymethyl SN-38, indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Properties

CAS No.

1246815-54-2

Molecular Formula

C24H24N2O6

Molecular Weight

436.464

InChI

InChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1

InChI Key

HZXMVIQBXGZKEB-DEOSSOPVSA-N

SMILES

CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OCOC

Origin of Product

United States

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